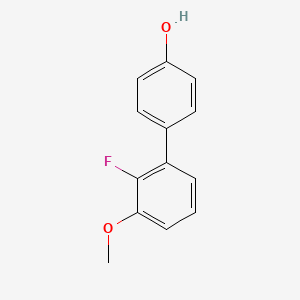

4-(2-Fluoro-3-methoxyphenyl)phenol

Description

4-(2-Fluoro-3-methoxyphenyl)phenol (C₁₃H₁₁FO₂, molar mass 218.22 g/mol) is a phenolic compound featuring a fluorine atom at the ortho position (C2) and a methoxy group at the meta position (C3) on the phenyl ring attached to the phenol moiety (Fig. 1). The electron-withdrawing fluorine and electron-donating methoxy groups create a push-pull electronic effect, which can enhance intramolecular charge transfer (ICT) and influence physicochemical properties such as solubility, dipole moment, and nonlinear optical (NLO) behavior .

Propriétés

IUPAC Name |

4-(2-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-12-4-2-3-11(13(12)14)9-5-7-10(15)8-6-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEYSXNGLHOTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683491 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-15-9 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct arylation of phenols using palladium catalysts. This method allows for the formation of carbon-carbon bonds directly on the aromatic ring, providing a straightforward route to the desired compound .

Industrial Production Methods

Industrial production of 4-(2-Fluoro-3-methoxyphenyl)phenol typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the fluoro or methoxy groups.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

4-(2-Fluoro-3-methoxyphenyl)phenol has a wide range of scientific research applications:

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

Mécanisme D'action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can also modulate the compound’s reactivity and binding affinity, enhancing its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Positional Isomers: 4-(3-Fluoro-4-methoxyphenyl)phenol

The positional isomer 4-(3-Fluoro-4-methoxyphenyl)phenol (C₁₃H₁₁FO₂, molar mass 218.22 g/mol) differs in substituent placement, with fluorine at C3 and methoxy at C4 (Fig. 2). Key differences include:

- Hydrogen Bonding: The para methoxy group may sterically hinder hydrogen bonding interactions with the phenol -OH group, affecting solubility and reactivity .

Table 1: Comparison of Positional Isomers

| Property | 4-(2-Fluoro-3-methoxyphenyl)phenol | 4-(3-Fluoro-4-methoxyphenyl)phenol |

|---|---|---|

| Substituent Positions | C2 (F), C3 (OCH₃) | C3 (F), C4 (OCH₃) |

| Dipole Moment (DFT) | Higher (predicted) | Lower (predicted) |

| Solubility | Moderate in polar solvents | Lower due to steric hindrance |

Heterocyclic Derivatives

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

This compound (C₁₂H₁₀FNO₂) replaces the phenol-attached phenyl ring with a pyridine moiety (Fig. 3). Key differences:

- Aromaticity : Pyridine’s nitrogen atom introduces basic character and alters electron distribution.

- Applications : Pyridine derivatives are prevalent in medicinal chemistry; the fluorine-methoxy substituent may enhance binding to biological targets .

4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine

Incorporating a morpholine ring (C₁₃H₁₆FNO₂), this derivative exhibits:

Table 2: Heterocyclic Derivatives Comparison

| Compound | Key Feature | Potential Application |

|---|---|---|

| 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | Pyridine enhances basicity | Anticancer agents |

| 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine | Morpholine improves bioavailability | CNS therapeutics |

Nonlinear Optical (NLO) Active Compounds

While direct NLO data for 4-(2-Fluoro-3-methoxyphenyl)phenol is unavailable, structurally similar compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol () provide insights:

- Low Energy Gap : Extended π-conjugation in imidazole derivatives reduces the HOMO-LUMO gap (3.2 eV), enhancing NLO response .

- High Polarizability : The target compound’s fluorine and methoxy groups may similarly promote charge delocalization, leading to high hyperpolarizability (β ~ 2.26 × 10⁻⁶ esu) .

Research Findings and Implications

- Electronic Structure : Quantum mechanical calculations (DFT/TD-DFT) predict that the 2-fluoro-3-methoxy substitution pattern enhances dipole moment and polarizability compared to isomers .

- Synthetic Feasibility : Similar compounds are synthesized via Suzuki-Miyaura coupling or multi-component reactions, suggesting viable routes for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.